molecular formula C13H17F3N4O2 B2571325 tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate CAS No. 2416242-96-9

tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate

Cat. No.: B2571325
CAS No.: 2416242-96-9
M. Wt: 318.3
InChI Key: UCOQHEUKVKRMNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a sophisticated chemical intermediate of significant importance in medicinal chemistry and drug discovery research. This compound features a fused pyridopyrimidine scaffold, a privileged structure in pharmaceutical design known for its ability to interact with a variety of biological targets, particularly protein kinases. The presence of the electron-withdrawing trifluoromethyl group is a strategic modification often employed to enhance a molecule's metabolic stability, membrane permeability, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is a critical functional handle, allowing for selective deprotection and further synthetic elaboration under mild acidic conditions. As a key building block, this molecule is primarily utilized in the synthesis of more complex, functionalized pyridopyrimidine derivatives. These final compounds are frequently investigated for their potential as potent and selective kinase inhibitors, with research applications spanning oncology, inflammatory diseases, and central nervous system disorders. Its utility lies in providing a versatile core structure that researchers can functionalize to explore structure-activity relationships (SAR) and optimize drug-like properties in lead compound optimization campaigns.

Properties

IUPAC Name

tert-butyl 2-amino-4-(trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O2/c1-12(2,3)22-11(21)20-5-4-8-7(6-20)9(13(14,15)16)19-10(17)18-8/h4-6H2,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOQHEUKVKRMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with trifluoromethylated amines under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or copper, and solvents like dimethylformamide or tetrahydrofuran are used to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions in reactors designed to handle the specific reaction conditions required. The use of automated systems for temperature and pressure control ensures the consistency and purity of the final product. Purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the efficacy of pyrido[4,3-d]pyrimidine derivatives in cancer treatment. The compound has been synthesized as part of a series aimed at developing potent inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Compounds with a similar structure have shown selective inhibition of PARP-1 and PARP-2, particularly against BRCA1-mutant cancer cells. This selectivity suggests that tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate could be a lead compound for further optimization in anticancer drug development .

Targeting Folate Pathways

The compound has also been explored for its potential to target folate receptors in tumor cells. Compounds with structural similarities have demonstrated significant activity against human tumor cells by selectively inhibiting cellular uptake mechanisms associated with folate transporters. This mechanism is crucial for the development of targeted therapies that minimize side effects on normal tissues while maximizing cytotoxicity against cancer cells .

Structure-Activity Relationship Studies

The synthesis and evaluation of various analogs have provided insights into the structure-activity relationships (SAR) of pyrido[4,3-d]pyrimidines. Modifications to the trifluoromethyl group and the carboxylate moiety have been shown to influence biological activity significantly. For instance, variations in substituents at specific positions on the pyrimidine ring can enhance potency and selectivity towards specific cancer cell lines .

Case Study 1: PARP Inhibition

A study focused on synthesizing novel PARP inhibitors included this compound as one of the lead compounds. The results indicated that this compound exhibited low nanomolar IC50 values against both PARP-1 and PARP-2, demonstrating its potential as a therapeutic agent for cancers with defective DNA repair mechanisms .

Case Study 2: Folate Receptor Targeting

In another investigation aimed at developing antifolates based on pyrido[4,3-d]pyrimidines, the compound was evaluated for its ability to inhibit growth in KB human tumor cells expressing folate receptors. The results showed that modifications to the nitrogen atoms in the heterocyclic ring could enhance selectivity for folate receptor-mediated uptake while reducing toxicity to normal cells .

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of nucleotides. By inhibiting DHFR, this compound can effectively reduce the proliferation of cancer cells by limiting their ability to synthesize DNA and RNA .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
tert-Butyl 2-amino-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (139) -NH₂ (C2), -OH (C4) C₁₃H₁₉N₅O₃ 293.32 Intermediate for neuroimaging ligands
6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine -Cl (C2), -CF₃ (C4), -CH₂Ph (C6) C₁₅H₁₃ClF₃N₃ 327.73 Kinase inhibitor precursor
tert-Butyl 4-chloro-2-(pyridin-4-yl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate -Cl (C4), -Pyridin-4-yl (C2) C₁₇H₁₉ClN₄O₂ 346.81 Anticancer candidate
tert-Butyl 2,4-dichloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate -Cl (C2, C4) C₁₂H₁₅Cl₂N₃O₂ 304.17 Versatile electrophilic scaffold

Key Observations:

Substituent Effects on Reactivity: The trifluoromethyl group at C4 (as in the target compound and ) enhances electron-withdrawing effects, stabilizing the ring system and influencing regioselectivity in nucleophilic substitutions . Amino groups at C2 (e.g., compound 139 ) improve hydrogen-bonding capacity, critical for target binding in kinase inhibitors. Chlorine atoms (e.g., in and ) facilitate further functionalization via Suzuki coupling or amination .

Synthetic Pathways: Oxidation of Methylthio Groups: Methylsulfinyl/methylsulfonyl intermediates (e.g., compounds 10 and 11 in ) are oxidized using mCPBA, enabling displacement by amines or other nucleophiles. Nucleophilic Displacement: For example, compound 12a-i in is synthesized by reacting methylsulfinyl precursors with amines, a strategy applicable to introducing the amino group in the target compound.

Physical Properties :

  • Melting Points : Analogous tert-butyl pyrido[4,3-d]pyrimidines exhibit melting points between 98–253°C, influenced by substituent polarity (e.g., compound 139: 250–253°C ; compound 11: 98–100°C ).
  • Solubility : The tert-butyl ester group enhances solubility in organic solvents (e.g., CH₂Cl₂, THF), facilitating purification via flash chromatography .

Biological Activity

Tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrido[4,3-d]pyrimidine frameworks through methods such as nucleophilic substitution and cyclization reactions. The structural integrity and purity of the synthesized compound are confirmed using spectroscopic techniques including NMR and mass spectrometry .

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anticancer agent and inhibitor of specific kinases involved in cancer progression.

1. Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For instance:

  • In vitro Studies: The compound has shown promising results against human cancer cell lines such as MDA-MB-231 (breast cancer), PC3 (prostate cancer), and HeLa (cervical cancer) cells. The IC50 values for these cell lines range from 0.57 μM to higher concentrations depending on the specific cellular context .
  • Mechanism of Action: The compound appears to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis regulation and is often upregulated in cancer cells. Inhibition of eEF-2K activity leads to reduced cell proliferation and increased apoptosis in malignant cells .

2. Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group and the tert-butyl substituent significantly influences the biological activity of the compound. Studies have shown that modifications to these groups can enhance or diminish the anticancer efficacy:

Substituent Effect on Activity
TrifluoromethylEnhances potency against eEF-2K
Tert-butylStabilizes the compound structure

Compounds with similar pyrido[4,3-d]pyrimidine structures have been synthesized and evaluated for their inhibitory effects on various kinases, providing insights into optimizing therapeutic efficacy .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Breast Cancer Model: In a study involving MDA-MB-231 cells treated with varying concentrations of the compound, researchers observed a dose-dependent inhibition of cell growth with significant apoptosis markers noted at higher concentrations .
  • Prostate Cancer Study: A comparative analysis with standard chemotherapeutics revealed that while doxorubicin showed higher cytotoxicity at lower doses, this compound demonstrated comparable effects at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing tert-butyl 2-amino-4-(trifluoromethyl)-pyrido[4,3-d]pyrimidine derivatives?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted pyrimidine precursors with tert-butyl-protected intermediates. For example, Scheme 9 in demonstrates a similar approach using a Biginelli-like reaction with thioureas and aldehydes to form pyrido[4,3-d]pyrimidine scaffolds .
  • Optimization : Adjust reaction temperature (70–100°C) and solvent polarity (e.g., THF or acetonitrile) to enhance regioselectivity. Use tert-butyl carbamate protection to stabilize reactive amino groups during synthesis .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Analytical Workflow :

  • HPLC : ≥98% purity verification using C18 reverse-phase columns (acetonitrile/water gradients) .
  • NMR : Confirm tert-butyl (δ 1.4–1.5 ppm) and pyrido[4,3-d]pyrimidine ring protons (δ 7.0–8.5 ppm). Integrate 19F^{19}\text{F} NMR to validate trifluoromethyl groups (δ -60 to -70 ppm) .
  • Mass Spectrometry : Match molecular ion peaks to theoretical values (e.g., [M+H]+^+ for C13_{13}H19_{19}N3_3O2_2: 249.31 g/mol) .

Q. What safety precautions are critical when handling tert-butyl-protected pyrido[4,3-d]pyrimidines?

  • Hazard Mitigation :

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation/contact.
  • Follow first-aid protocols for accidental exposure: rinse eyes/skin with water, seek medical attention if ingested .
    • Storage : Store at -20°C under inert gas (N2_2) to prevent hydrolysis of the tert-butyl ester .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrido[4,3-d]pyrimidine core be addressed?

  • Strategies :

  • Directed Metalation : Use directing groups (e.g., amino or trifluoromethyl) to control electrophilic substitution at specific positions.
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict reactive sites based on electron density maps .
    • Case Study : highlights regioselective coupling of pyrimidine-4-carbonyl groups with thiazolo[5,4-b]pyridines via Pd-catalyzed cross-coupling .

Q. What experimental approaches resolve contradictions in bioactivity data for this compound?

  • Data Triangulation :

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Off-Target Assays : Use kinase profiling panels to rule out non-specific binding .
    • Example : shows how structural analogs (e.g., thieno[2,3-d]pyrimidines) require methyl group optimization to balance potency and solubility .

Q. How does the trifluoromethyl group influence the compound’s stability under physiological conditions?

  • Degradation Studies :

  • pH Stability : Incubate in buffers (pH 2–9) and monitor via LC-MS. Trifluoromethyl groups enhance metabolic stability compared to methyl analogs .
  • Plasma Stability : Assess half-life in human plasma (37°C, 1–24 hrs) to predict in vivo pharmacokinetics .

Q. What computational tools predict interactions between this compound and biological targets?

  • Docking/MD Simulations :

  • Software : AutoDock Vina or Schrödinger Suite for binding affinity estimation.
  • Targets : Prioritize kinases or enzymes with hydrophobic pockets (e.g., EGFR, PI3K) due to the compound’s aromatic and trifluoromethyl motifs .
    • Validation : Compare predicted binding modes with X-ray crystallography data from analogs (e.g., ’s dihydropyrimidine structures) .

Methodological Challenges

Q. How can solvent effects be minimized during crystallization of this compound?

  • Crystallization Protocol :

  • Use mixed solvents (e.g., ethanol/dioxane) to reduce polarity gradients.
  • Slow cooling (0.5°C/min) promotes uniform crystal lattice formation, as demonstrated in for thieno[2,3-d]pyrimidines .

Q. What strategies improve yield in multi-step syntheses involving tert-butyl protection?

  • Key Steps :

  • Deprotection : Use TFA in DCM (1:10 v/v) for tert-butyl removal without side reactions .
  • Intermediate Isolation : Employ flash chromatography (silica gel, ethyl acetate/hexane) after each step to prevent cumulative impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.